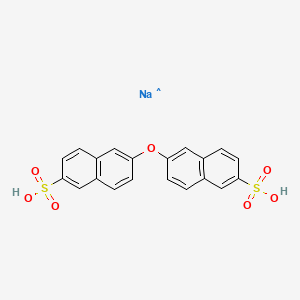
6,6'-Oxybis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Oxybis- is a compound known for its unique chemical structure and properties. It is often referred to in the context of its derivatives, such as 6,6’-Oxybis(2-naphthalenesulfonic acid) disodium salt. This compound is characterized by the presence of an oxygen atom bridging two naphthalene rings, each substituted with sulfonic acid groups. It is widely used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Oxybis- compounds typically involves the reaction of naphthalene derivatives with sulfonating agents. One common method is the sulfonation of 2-naphthol with sulfuric acid, followed by oxidation to introduce the oxygen bridge. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6,6’-Oxybis- compounds involves large-scale sulfonation and oxidation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6,6’-Oxybis- compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonic acid groups to sulfonates or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, phosphoric acid.
Major Products
The major products formed from these reactions include various substituted naphthalenes, sulfonates, and other derivatives that retain the core 6,6’-Oxybis- structure.
Scientific Research Applications
6,6’-Oxybis- compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their use in drug delivery systems and as potential therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6’-Oxybis- compounds involves their interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The oxygen bridge provides a unique structural feature that can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
6,6’-Oxybis(benzo[d]thiazol-2-amine): Known for its use in coordination chemistry and potential biological activities.
6,6’-Oxybis(4,1-phenylene)bis(azanylylidene)bis(methanylylidene): Studied for its supramolecular assemblies and interactions.
Uniqueness
6,6’-Oxybis- compounds are unique due to their stable oxygen bridge and the presence of sulfonic acid groups, which provide distinct chemical and physical properties. These features make them versatile in various applications, from industrial processes to scientific research.
Properties
Molecular Formula |
C20H14NaO7S2 |
|---|---|
Molecular Weight |
453.4 g/mol |
InChI |
InChI=1S/C20H14O7S2.Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;/h1-12H,(H,21,22,23)(H,24,25,26); |
InChI Key |
PFYLRUAKXPPAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


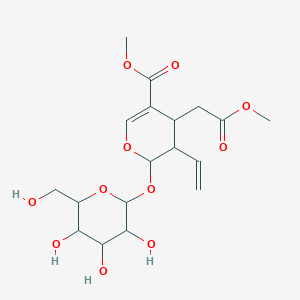
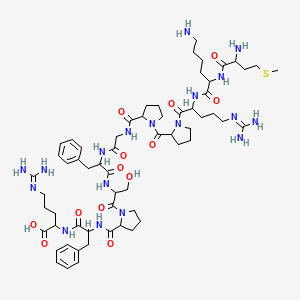
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)
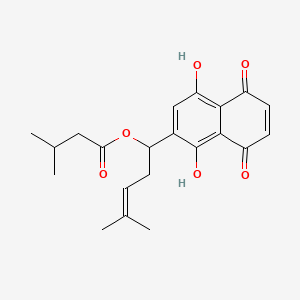

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
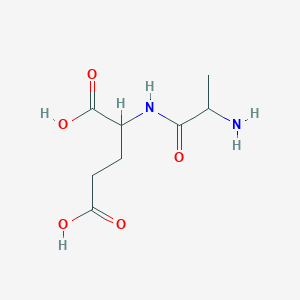
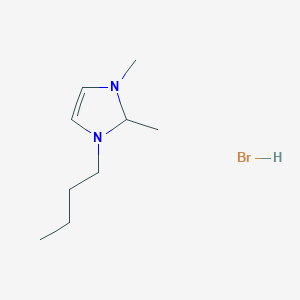
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
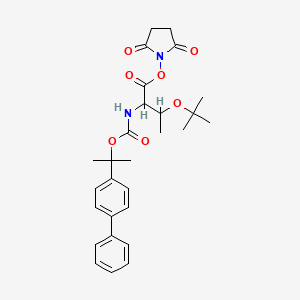
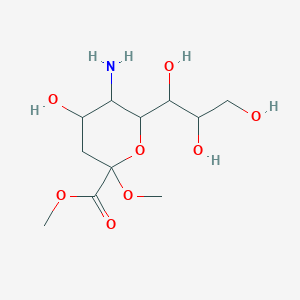
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
